Cas no 1282441-78-4 (3-amino-2-(pyrimidin-2-yl)propan-1-ol)

3-amino-2-(pyrimidin-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-2-(pyrimidin-2-yl)propan-1-ol
- 1282441-78-4
- EN300-1254231
- AKOS012518733
-
- インチ: 1S/C7H11N3O/c8-4-6(5-11)7-9-2-1-3-10-7/h1-3,6,11H,4-5,8H2
- InChIKey: LZDAYRVLGCUVEF-UHFFFAOYSA-N
- ほほえんだ: OCC(C1N=CC=CN=1)CN
計算された属性
- せいみつぶんしりょう: 153.090211983g/mol
- どういたいしつりょう: 153.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72Ų
- 疎水性パラメータ計算基準値(XlogP): -1.3
3-amino-2-(pyrimidin-2-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1254231-50mg |
3-amino-2-(pyrimidin-2-yl)propan-1-ol |
1282441-78-4 | 50mg |
$587.0 | 2023-10-02 | ||
Enamine | EN300-1254231-10.0g |
3-amino-2-(pyrimidin-2-yl)propan-1-ol |
1282441-78-4 | 10g |
$5774.0 | 2023-06-08 | ||
Enamine | EN300-1254231-250mg |
3-amino-2-(pyrimidin-2-yl)propan-1-ol |
1282441-78-4 | 250mg |
$642.0 | 2023-10-02 | ||
Enamine | EN300-1254231-2500mg |
3-amino-2-(pyrimidin-2-yl)propan-1-ol |
1282441-78-4 | 2500mg |
$1370.0 | 2023-10-02 | ||
Enamine | EN300-1254231-0.05g |
3-amino-2-(pyrimidin-2-yl)propan-1-ol |
1282441-78-4 | 0.05g |
$1129.0 | 2023-06-08 | ||
Enamine | EN300-1254231-1.0g |
3-amino-2-(pyrimidin-2-yl)propan-1-ol |
1282441-78-4 | 1g |
$1343.0 | 2023-06-08 | ||
Enamine | EN300-1254231-5000mg |
3-amino-2-(pyrimidin-2-yl)propan-1-ol |
1282441-78-4 | 5000mg |
$2028.0 | 2023-10-02 | ||
Enamine | EN300-1254231-0.1g |
3-amino-2-(pyrimidin-2-yl)propan-1-ol |
1282441-78-4 | 0.1g |
$1183.0 | 2023-06-08 | ||
Enamine | EN300-1254231-0.25g |
3-amino-2-(pyrimidin-2-yl)propan-1-ol |
1282441-78-4 | 0.25g |
$1235.0 | 2023-06-08 | ||
Enamine | EN300-1254231-2.5g |
3-amino-2-(pyrimidin-2-yl)propan-1-ol |
1282441-78-4 | 2.5g |
$2631.0 | 2023-06-08 |
3-amino-2-(pyrimidin-2-yl)propan-1-ol 関連文献
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
3-amino-2-(pyrimidin-2-yl)propan-1-olに関する追加情報
Professional Introduction to 3-amino-2-(pyrimidin-2-yl)propan-1-ol (CAS No: 1282441-78-4)
3-amino-2-(pyrimidin-2-yl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No) 1282441-78-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrimidine ring linked to a propylamine moiety, has garnered attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry. The presence of both amino and hydroxyl functional groups, coupled with the pyrimidine heterocycle, makes it a promising candidate for further exploration in developing novel therapeutic agents.
The structural motif of 3-amino-2-(pyrimidin-2-yl)propan-1-ol is particularly noteworthy for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The pyrimidine ring, a common scaffold in many bioactive molecules, is known for its ability to bind to nucleic acid bases and other biomolecules. This characteristic has been leveraged in the design of antiviral and anticancer agents. The propylamine side chain introduces additional flexibility, allowing for modifications that can fine-tune solubility, metabolic stability, and target specificity.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are critical in many disease pathways. 3-amino-2-(pyrimidin-2-yl)propan-1-ol has emerged as a key intermediate in synthesizing compounds that modulate such interactions. For instance, derivatives of this molecule have been explored as potential inhibitors of kinases and other enzymes involved in signal transduction pathways. The pyrimidine moiety serves as a hinge-binding region, while the amino and hydroxyl groups provide necessary interactions for binding to the active sites or allosteric pockets of target proteins.
One of the most compelling aspects of 3-amino-2-(pyrimidin-2-yl)propan-1-ol is its role in the development of next-generation antibiotics. The rise of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents with unique mechanisms of action. The structural features of this compound make it an attractive candidate for designing molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have shown that certain derivatives exhibit promising activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).
The synthesis of 3-amino-2-(pyrimidin-2-yl)propan-1-ol involves multi-step organic transformations that highlight its synthetic utility. One common approach begins with the condensation of malononitrile with acetone to form 2-acetylpyrimidine, which is subsequently reduced to 2-amino-pyrimidine. This intermediate is then coupled with 1-bromopropane via nucleophilic substitution to yield the desired product. Alternative synthetic routes may involve palladium-catalyzed cross-coupling reactions or enzymatic methods, depending on the desired scale and purity requirements.
The pharmacological potential of 3-amino-2-(pyrimidin-2-yl)propan-1-ol has been further explored through computational modeling and high-throughput screening (HTS). Molecular docking studies have identified specific residues on target proteins that interact with the pyrimidine ring and side chains. These insights have guided the design of more potent analogs with optimized binding affinities. Additionally, virtual screening techniques have been employed to identify lead compounds that can be further optimized through structure-based drug design (SBDD).
In clinical settings, 3-amino-2-(pyrimidin-2-yloxy)propanalcohol has been investigated as a precursor for radiolabeled probes used in positron emission tomography (PET) imaging. The ability to incorporate isotopes such as fluorine-18 into this framework allows researchers to develop tracers that visualize biological processes non-invasively. Such applications are particularly valuable in oncology for detecting tumor proliferation and assessing treatment response.
The chemical diversity inherent in 3-amino-pyrimidinyl-propanol derivatives has also spurred interest in their use as chiral building blocks. By introducing stereocenters strategically within the molecule, researchers can generate enantiomerically pure compounds with enhanced selectivity for biological targets. This approach has been particularly successful in developing protease inhibitors used to treat viral infections and inflammatory diseases.
Looking ahead, the future directions for research involving 3-amino-pyrimidinyl-propanol derivatives are multifaceted. Advances in synthetic methodologies will continue to expand the library of accessible analogs, enabling more comprehensive pharmacological evaluations. Furthermore, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential for translating laboratory findings into clinical applications.
The growing emphasis on sustainable chemistry also presents opportunities for optimizing synthetic routes to minimize waste and energy consumption. Green chemistry principles may be applied by exploring solvent-free reactions, catalytic methods using transition metals or enzymes, and biodegradable linkers that enhance metabolic stability without compromising efficacy.
In summary,3-amino-pyrimidinyl-propanol derivatives, including compounds like those identified by CAS No: 1282441–78–4, represent a dynamic area of research with significant implications for drug discovery and therapeutic development. Their unique structural features offer opportunities for designing molecules that interact selectively with biological targets across multiple disease indications.
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